molecular formula C15H29N3O3 B12327063 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12327063
M. Wt: 299.41 g/mol
InChI Key: DZPRERKOHPPYQH-KIYNQFGBSA-N
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Description

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a piperazine ring, an amino acid derivative, and a tert-butyl ester group. It is widely used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of Nα-protected amino acids with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and is compatible with a variety of amino acid side chains and substituents.

Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to traditional batch methods.

Industrial Production Methods

Industrial production of tert-butyl esters often employs large-scale flow microreactor systems due to their efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its role as a protecting group in organic synthesis. The tert-butyl ester group protects the carboxyl group of amino acids during peptide synthesis, preventing unwanted side reactions . The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the carboxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperazine ring and an amino acid derivative, which provides specific reactivity and functionality in organic synthesis. Its ability to act as a protecting group for amino acids makes it particularly valuable in peptide synthesis .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1

InChI Key

DZPRERKOHPPYQH-KIYNQFGBSA-N

Isomeric SMILES

CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Origin of Product

United States

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